5-Chloro-2-(propan-2-ylsulfanyl)aniline

Overview

Description

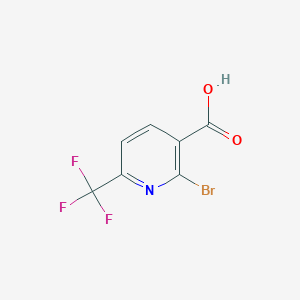

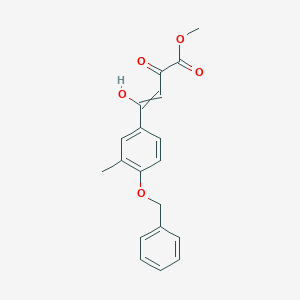

5-Chloro-2-(propan-2-ylsulfanyl)aniline, also known as 5-chloro-2-[(isopropylthio)phenyl]aniline, is a chemical compound with the molecular formula C9H12ClNS . It has a molecular weight of 201.72 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(propan-2-ylsulfanyl)aniline is1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(propan-2-ylsulfanyl)aniline include a molecular weight of 201.72 . The compound is a liquid at room temperature . Unfortunately, the web search results did not provide additional information such as melting point, boiling point, or density.Scientific Research Applications

Environmental Pollution Treatment

Chlorinated anilines, akin to related compounds, are used in industries as precursors in chemical synthesis, resulting in potential environmental contaminants. Research has shown that chlorinated anilines can be degraded through photocatalysis using TiO2 under UV light, enhanced by the introduction of hydrogen peroxide (H2O2) (Chu, Choy, & So, 2007). This study highlights the importance of solution pH and peroxide levels in the degradation process, suggesting a potential route for environmental remediation of water contaminated with such compounds.

Microbial Degradation

Chloroanilines are biodegraded in methanogenic conditions by microorganisms, providing insights into bioremediation strategies for aquifers contaminated with these chemicals. This sequential reductive dehalogenation replaces halogens with protons, gradually reducing the toxicity of chloroanilines in the environment (Kuhn & Suflita, 1989).

Fluorescence Studies

The fluorescence quenching properties of boronic acid derivatives by aniline in alcohols have been studied, showing negative deviation from the Stern–Volmer equation. This research is relevant to understanding the interactions of anilines in various solvents and could be applied to the design of fluorescent sensors or probes (Geethanjali et al., 2015).

Organic Synthesis

Research has also explored the reductive denitration of nitroarenes to anilines using propan-2-ol, avoiding the formation of anilines directly. This methodology could be applied in synthesizing derivatives of 5-Chloro-2-(propan-2-ylsulfanyl)aniline for various organic compounds, demonstrating a broad substrate scope and functional group compatibility (Kashihara, Yadav, & Nakao, 2018).

Electropolymerization

The electropolymerization of aniline derivatives has been studied in non-aqueous solutions without a proton donor. This research could be relevant for the development of polymeric materials based on aniline derivatives, offering insights into the formation of conductive polymers and their application in electronic devices (Yamada et al., 1995).

Safety And Hazards

The safety information for 5-Chloro-2-(propan-2-ylsulfanyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

5-chloro-2-propan-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUBLSSWMKCEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(propan-2-ylsulfanyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)